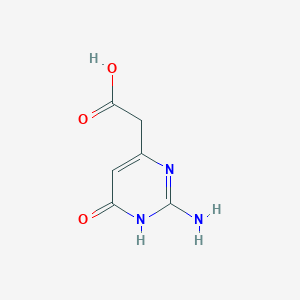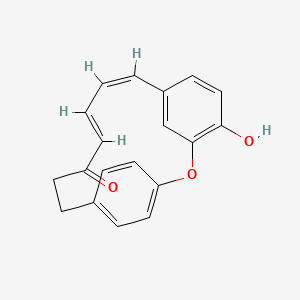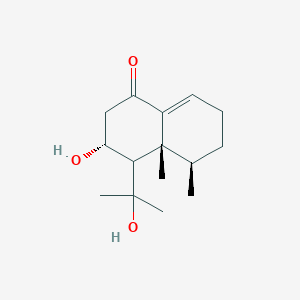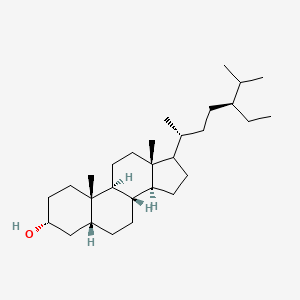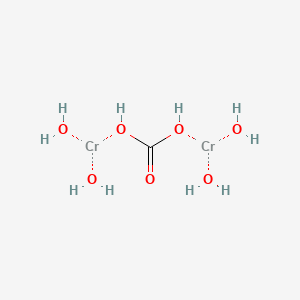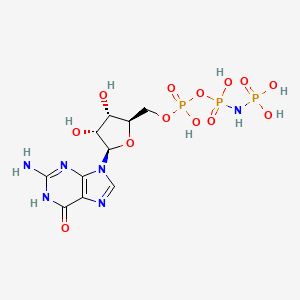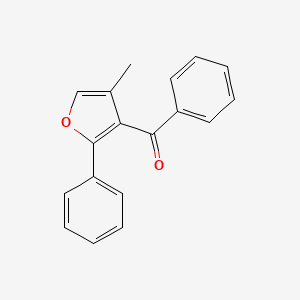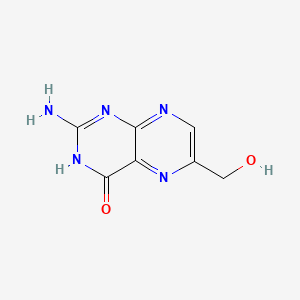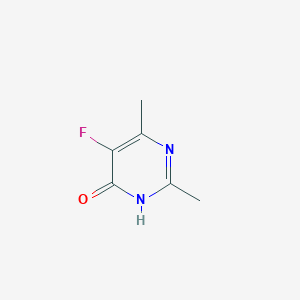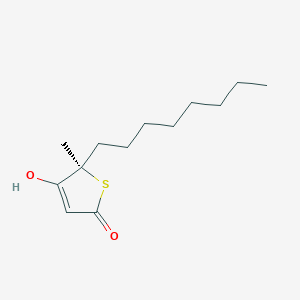
C-247
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-247 is an organic compound with a unique structure that includes a thiophene ring substituted with hydroxy, methyl, and octyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-247 typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a thiophene derivative followed by oxidation and functional group transformations. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
C-247 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
C-247 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of C-247 involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
相似化合物的比较
Similar Compounds
- (5R)-4-Hydroxy-5-methyl-5-hexylthiophen-2-one
- (5R)-4-Hydroxy-5-methyl-5-decylthiophen-2-one
- (5R)-4-Hydroxy-5-methyl-5-dodecylthiophen-2-one
Uniqueness
C-247 is unique due to its specific alkyl chain length and the presence of a hydroxy group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications .
属性
分子式 |
C13H22O2S |
|---|---|
分子量 |
242.38 g/mol |
IUPAC 名称 |
(5R)-4-hydroxy-5-methyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C13H22O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h10,14H,3-9H2,1-2H3/t13-/m1/s1 |
InChI 键 |
PIRZFZMRZHTILE-CYBMUJFWSA-N |
手性 SMILES |
CCCCCCCC[C@@]1(C(=CC(=O)S1)O)C |
规范 SMILES |
CCCCCCCCC1(C(=CC(=O)S1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


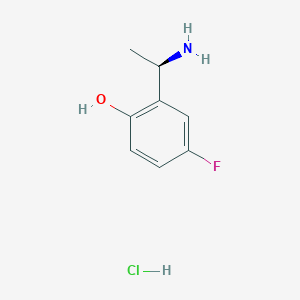
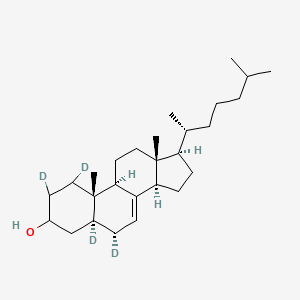
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)
